molecular formula C11H20 B14382428 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane CAS No. 88218-34-2

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane

Cat. No.: B14382428
CAS No.: 88218-34-2
M. Wt: 152.28 g/mol
InChI Key: VVWVKYAIPIBWDF-UHFFFAOYSA-N
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Description

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane is a synthetic organic compound featuring a bicyclo[4.1.0]heptane core structure, which is more commonly known as a carane skeleton. This polycyclic framework consists of a cyclohexane ring fused with a cyclopropane ring, resulting in significant ring strain and unique reactivity that is of interest in synthetic organic chemistry research. The specific substitution pattern with four methyl groups at the 3, 4, and 7 positions makes this compound a valuable intermediate and building block for methodological studies, including catalytic C-H functionalization, ring-opening reactions, and the synthesis of more complex terpenoid-like structures. Its constrained geometry is also useful in the development of novel ligands and materials with tailored properties. Researchers utilize this and related bicyclic compounds in the exploration of reaction mechanisms and as starting points for the synthesis of natural product analogs . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88218-34-2

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

3,4,7,7-tetramethylbicyclo[4.1.0]heptane

InChI

InChI=1S/C11H20/c1-7-5-9-10(6-8(7)2)11(9,3)4/h7-10H,5-6H2,1-4H3

InChI Key

VVWVKYAIPIBWDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C2(C)C)CC1C

Origin of Product

United States

Synthetic Methodologies for 3,4,7,7 Tetramethylbicyclo 4.1.0 Heptane and Its Structural Analogues

Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Formation

Cyclopropanation, the addition of a carbene or carbenoid to an alkene, is the most direct method for forming the three-membered ring of the bicyclo[4.1.0]heptane system. Various methods have been developed, each with specific advantages regarding substrate scope, stereospecificity, and functional group tolerance.

Dichlorocarbene (B158193) Addition to Cyclohexene (B86901) Derivatives

A common and well-established method for creating the bicyclo[4.1.0]heptane skeleton involves the addition of dichlorocarbene (:CCl₂) to a cyclohexene derivative. Dichlorocarbene is a highly reactive intermediate that can be generated in situ from readily available precursors.

Mechanism and Generation: The most frequent method for generating dichlorocarbene is the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). quizlet.comaskfilo.com The reaction proceeds via an alpha-elimination mechanism:

The base abstracts the acidic proton from chloroform to form the trichloromethanide anion (:CCl₃⁻).

This anion is unstable and spontaneously expels a chloride ion (Cl⁻) to yield the neutral dichlorocarbene intermediate (:CCl₂). libretexts.org

Due to the immiscibility of chloroform (organic phase) and aqueous NaOH, this reaction is often performed under phase-transfer catalysis conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide anion from the aqueous phase to the organic phase, facilitating the reaction with chloroform where the cyclohexene substrate is dissolved. quizlet.comaskfilo.comchem21labs.com

Cycloaddition Reaction: Dichlorocarbene is an electrophilic species that readily reacts with the nucleophilic double bond of a cyclohexene derivative in a concerted [1+2] cycloaddition. libretexts.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, addition to cis-2-butene (B86535) yields a cis-disubstituted cyclopropane. libretexts.org When dichlorocarbene reacts with cyclohexene, it forms 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane). chem21labs.comchegg.com

The resulting gem-dichlorocyclopropane can be a final product or an intermediate. The chlorine atoms can be subsequently removed via reduction to yield the parent bicyclo[4.1.0]heptane scaffold.

Table 1: Dichlorocarbene Generation and Reaction
StepReactantsKey Intermediate/ProductTypical Conditions
Carbene GenerationChloroform (CHCl₃), Strong Base (e.g., NaOH)Dichlorocarbene (:CCl₂)Biphasic system with a phase-transfer catalyst
CycloadditionCyclohexene, Dichlorocarbene7,7-Dichlorobicyclo[4.1.0]heptaneIn situ reaction following carbene generation

Alternative Carbene and Carbenoid Cyclopropanation Approaches

While dichlorocarbene addition is effective, other methods are often preferred for preparing non-halogenated cyclopropanes or for substrates with sensitive functional groups. These alternatives involve different carbene precursors or carbenoid reagents.

Simmons-Smith Reaction: This is one of the most widely used methods for preparing cyclopropanes from alkenes. It utilizes a carbenoid—a metal-complexed reagent with carbene-like reactivity—rather than a free carbene. libretexts.org The reagent, typically (iodomethyl)zinc iodide (ICH₂ZnI), is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. libretexts.orgwikipedia.org The Simmons-Smith reaction is stereospecific and often shows excellent chemoselectivity. mdpi.com A significant advantage is its compatibility with a wide range of functional groups. For instance, proximal hydroxy or ether groups on the cyclohexene precursor can direct the cyclopropanation to occur on the same face of the molecule, providing a high degree of stereocontrol. organic-chemistry.org Modifications, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. These nucleophilic reagents react with α,β-unsaturated ketones (like cyclohexenones) to form cyclopropanes. This method is particularly useful for creating cyclopropyl (B3062369) ketones, which can be valuable intermediates.

Diazo Compound-Mediated Cyclopropanation: Diazo compounds, such as diazomethane (B1218177) (CH₂N₂), are common precursors for generating carbenes, typically through thermal, photochemical, or transition-metal-catalyzed decomposition. Catalysts based on copper, rhodium, or palladium are frequently employed to mediate the transfer of the methylene (B1212753) group (:CH₂) to an alkene. While effective, the toxicity and explosive nature of diazomethane necessitate careful handling.

Table 2: Comparison of Alternative Cyclopropanation Methods
MethodReagent(s)Reactive SpeciesKey Features
Simmons-SmithCH₂I₂, Zn-Cu couple (or Et₂Zn)Organozinc carbenoid (ICH₂ZnI)Stereospecific; directed by polar functional groups; avoids free carbene. wikipedia.orgorganic-chemistry.org
Corey-ChaykovskySulfur ylideYlideReacts with α,β-unsaturated carbonyls; nucleophilic addition.
From Diazo CompoundsDiazoalkane (e.g., CH₂N₂), Metal Catalyst (e.g., Cu, Rh)Metallo-carbeneVersatile; requires handling of potentially explosive precursors.

Stereoselective and Enantioselective Synthesis of Bicyclo[4.1.0]heptane Scaffolds

Creating specific stereoisomers of 3,4,7,7-tetramethylbicyclo[4.1.0]heptane and its analogues requires precise control over the stereochemistry during synthesis. Several powerful strategies have been developed to produce these chiral molecules in an enantiomerically pure or enriched form.

Asymmetric Transfer Hydrogenation in Precursor Synthesis

Asymmetric transfer hydrogenation (ATH) is a powerful technique for establishing chirality early in a synthetic sequence. This method is used to reduce a prochiral ketone or alkene to a chiral alcohol or alkane with high enantioselectivity. In the context of bicyclo[4.1.0]heptane synthesis, ATH is often applied to prepare chiral cyclohexenone precursors. nih.govresearchgate.net

The reaction typically employs a chiral transition-metal catalyst, most commonly a bifunctional ruthenium complex, and a simple hydrogen donor like isopropanol (B130326) or formic acid. nih.gov For example, the ATH of a 1,4-cyclohexanedione (B43130) derivative can produce a chiral 4-hydroxy-2-cyclohexenone. nih.govmdpi.com The choice of the catalyst's chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN) dictates which enantiomer of the product is formed, allowing access to both enantiomeric series from a single achiral precursor. mdpi.com This chiral cyclohexenone can then be carried forward through a cyclopropanation step to yield an enantiomerically enriched bicyclo[4.1.0]heptane derivative. nih.govresearchgate.netuab.cat

Chiral Pool Approaches and Chiral Auxiliary Strategies

These two distinct strategies leverage existing sources of chirality to induce the desired stereochemistry in the target molecule.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound and its analogues, monoterpenes like (+)-3-carene are ideal starting points. researchgate.netsmolecule.com (+)-3-Carene already possesses the core bicyclo[4.1.0]heptane framework with the correct methylation pattern at the C7 (gem-dimethyl) and C3 positions. Synthetic transformations can then be performed on this chiral scaffold to introduce or modify other functional groups while retaining the inherent chirality of the starting material. researchgate.net

Chiral Auxiliary Strategies: In this method, an achiral substrate is temporarily bonded to a chiral molecule, known as a chiral auxiliary. blogspot.com The auxiliary then directs a subsequent reaction to proceed with high diastereoselectivity. After the key stereocenter-forming step is complete, the auxiliary is removed and can often be recycled. For the synthesis of bicyclo[4.1.0]heptane scaffolds, a chiral auxiliary like dihydrobenzoin can be attached to a cyclohexenone precursor. nih.gov The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing reagents to attack from the opposite, less hindered face, thereby controlling the stereochemical outcome of reactions such as reductions or cyclopropanations. nih.govepo.org

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its components. It relies on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. princeton.edu

In a typical kinetic resolution, the racemic mixture is exposed to a chiral reagent or catalyst that selectively reacts with one enantiomer (the "fast-reacting" one) to form a new product, leaving the unreacted starting material enriched in the other ("slow-reacting") enantiomer. princeton.edu The process is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the recovered, unreacted enantiomer. This technique can be applied to the synthesis of chiral precursors, such as racemic substituted cyclohexenols. nih.govmdpi.comsemanticscholar.org An enzymatic catalyst (like a lipase) or a chiral metal complex can be used to selectively acylate or oxidize one enantiomer of the alcohol, allowing for the separation of the remaining chiral alcohol from the newly formed product. semanticscholar.org This provides a route to enantiomerically enriched building blocks for the subsequent synthesis of the target bicyclo[4.1.0]heptane.

Diastereoselective Cyclopropanation Reactions

Diastereoselective cyclopropanation is a cornerstone in the synthesis of the bicyclo[4.1.0]heptane skeleton, enabling precise control over the three-dimensional arrangement of atoms. These reactions involve the addition of a carbene or carbene equivalent to a cyclohexene precursor. The stereochemical outcome is often directed by pre-existing stereocenters on the alkene substrate or by the use of chiral catalysts.

A notable strategy involves the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives. nih.gov The hydroxyl group in the substrate directs the cyclopropanation, leading to the formation of bicyclopropanes as a single diastereomer. nih.gov This high level of stereocontrol is attributed to the rigid nature of the cyclopropyl group, which serves as a platform for diastereoselective transformations on the adjacent alkenyl moiety. nih.gov

Engineered enzymes, such as myoglobin-based catalysts, have also been employed to achieve highly diastereoselective and enantioselective olefin cyclopropanation. rochester.edu These biocatalysts can be tailored to favor the formation of specific stereoisomers, providing access to chiral cyclopropane-containing molecules that are valuable in medicinal chemistry. rochester.edu Furthermore, electrochemical methods have been developed for the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles. nih.govresearchgate.net This approach is scalable and tolerates a wide range of functional groups, offering a versatile route to diverse cyclopropane structures. nih.govresearchgate.net In some cases, this electrochemical approach provides complementary stereochemistry compared to traditional metal-catalyzed methods. nih.gov

Advanced Synthetic Transformations for Ring System Construction

Beyond direct cyclopropanation, more complex strategies involving multi-step sequences have been developed to construct the bicyclo[4.1.0]heptane ring system with high efficiency and stereoselectivity.

Base-Mediated Sequential Annulation Reactions

A powerful method for constructing bicyclo[4.1.0]heptenes involves a base-mediated sequential annulation reaction of conjugated dienes and crotonate-derived sulfur ylides. researchgate.net This approach is characterized by its good yields, notable stereoselectivity, and broad substrate scope. researchgate.net The reaction can be scaled up to the gram level, highlighting its practical utility. researchgate.net Another efficient strategy is the phosphine-catalyzed sequential annulation domino reaction between dienic sulfones and Morita-Baylis-Hillman (MBH) carbonates. rsc.org This method proceeds under mild conditions to afford functionalized bicyclo[4.1.0]heptenes in excellent yields and stereoselectivities. rsc.org

Ring-Opening and Cyclization Sequences

Ring-opening and cyclization sequences provide an alternative pathway to the bicyclo[4.1.0]heptane framework. For instance, bicyclic aziridinium (B1262131) ions, generated from 4-hydroxybutylaziridine, can undergo alkylative ring-opening with organocopper reagents to yield 2-alkylsubstituted piperidines. nih.gov While this example leads to a different heterocyclic system, the principle of ring-opening a strained bicyclic intermediate is a key strategy in synthetic chemistry.

More directly, functionalized bicyclo[4.1.0]heptane derivatives can be synthesized via the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones. researchgate.net The resulting bicyclic products can then undergo a sequence of hydrolysis and BF₃·Et₂O-mediated ring-opening to access tropolone (B20159) derivatives. researchgate.net This sequence demonstrates how the bicyclo[4.1.0]heptane ring can serve as a stable intermediate that is later transformed through controlled ring-opening reactions. researchgate.netresearchgate.net

Approaches to Functionalized Derivatives

The synthesis of functionalized bicyclo[4.1.0]heptane derivatives, such as alcohols and ketones, is essential for introducing further chemical handles and for studying structure-activity relationships.

Synthesis of Hydroxylated Bicyclo[4.1.0]heptane Derivatives (e.g., Diols, Alcohols)

Hydroxylated derivatives are key synthetic intermediates. A common precursor for a structural analogue of this compound is (+)-3-carene. The hydroboration-oxidation of (+)-3-carene provides a reliable route to [1R-(1alpha,3alpha,4beta,6alpha)]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol. chemicalbook.com This reaction typically proceeds with high stereoselectivity, dictated by the steric hindrance of the gem-dimethylcyclopropane unit.

The synthesis can be performed using sodium borohydride (B1222165) and boron trifluoride diethyl etherate, followed by oxidation with hydrogen peroxide and sodium hydroxide. chemicalbook.com This method yields the desired alcohol, which can be purified by distillation. chemicalbook.com

ReagentMolar Equivalence
(+)-3-Carene1.0
Sodium Borohydride (NaBH₄)1.0
Boron Trifluoride Etherate (BF₃·OEt₂)1.0
Sodium Hydroxide (NaOH)(aqueous solution)
Hydrogen Peroxide (H₂O₂)(aqueous solution)

Enantiomerically pure bicyclo[4.1.0]heptane alcohols can also serve as starting materials for more complex hydroxylated derivatives, such as diols. nih.govacs.org For example, a multi-step sequence starting from 1,4-cyclohexanedione can yield a key bicyclo[4.1.0]heptane alcohol intermediate. nih.gov This intermediate can then undergo further transformations, including regio- and stereoselective allylic hydroxylation and olefin hydration, to produce functionalized diols. nih.govacs.org

Formation of Carbonyl-Containing Analogues (e.g., Ketones)

The introduction of a carbonyl group onto the bicyclo[4.1.0]heptane scaffold opens up a wide range of subsequent chemical modifications. Ketone derivatives can be prepared from alcohol precursors via standard oxidation reactions. For instance, an enantiomerically pure bicyclo[4.1.0]heptane alcohol can be protected as a benzyl (B1604629) ether, followed by ketal removal under acidic conditions to yield the corresponding ketone. acs.org

Additionally, novel benzoyl-substituted bicyclo[4.1.0]heptanediones have been synthesized and evaluated for their herbicidal activity. researchgate.net These compounds, which feature a dione (B5365651) functionality on the six-membered ring, are synthesized through methods that allow for modification of the benzoyl substituents. researchgate.netjst.go.jp

Starting MaterialKey TransformationProduct
Ketal-protected AlcoholBenzyl etherification, Ketal removalBicyclo[4.1.0]heptan-2-one derivative acs.org
Substituted PrecursorsMulti-step synthesisBenzoyl-substituted bicyclo[4.1.0]heptane-2,4-dione researchgate.net

Epoxidation Strategies for Oxabicyclo[4.1.0]heptane Derivatives

The synthesis of oxabicyclo[4.1.0]heptane derivatives, particularly those derived from naturally occurring terpenes like (+)-3-carene, is a significant area of research due to their application as intermediates in the production of fragrances, pharmaceuticals, and agrochemicals. mdpi.comproquest.com The epoxidation of the double bond in the carene structure is a primary method for creating these valuable oxirane-containing bicyclic compounds. sibran.ru This process involves the addition of an oxygen atom across the double bond, leading to the formation of an epoxide ring. Various methodologies have been developed to achieve this transformation, often focusing on catalytic systems to enhance efficiency, selectivity, and environmental compatibility.

The epoxidation of (+)-3-carene, chemically known as (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, typically yields a mixture of diastereomers, α-3,4-epoxycarane (carene oxide) and β-3,4-epoxycarane. researchgate.net The stereoselectivity of the reaction is a critical aspect, influenced by the nature of the oxidizing agent and the catalyst employed. sibran.ruichem.md

Catalytic Systems Utilizing Hydrogen Peroxide

Aqueous hydrogen peroxide (H₂O₂) is increasingly favored as an oxidant in these reactions due to its environmental benefits, low cost, and high oxygen content. proquest.com A variety of catalysts have been shown to be effective in activating H₂O₂ for the epoxidation of carene.

One notable system employs a combination of manganese sulfate (B86663) (MnSO₄), salicylic (B10762653) acid, and sodium bicarbonate in an acetonitrile (B52724) solvent. mdpi.com This method allows for the epoxidation of 3-carene (B45970) using aqueous hydrogen peroxide under mild conditions. mdpi.comresearchgate.net While this system is effective, it can lead to the formation of allylic oxidation by-products, such as 3-caren-5-one and 3-carene-2,5-dione, alongside the desired epoxide. mdpi.comproquest.com In one study, this catalytic oxidation resulted in a 47% yield of 3-carene epoxide after vacuum distillation, with the by-products also being isolated. mdpi.com

Rhenium-based catalysts, such as methyltrioxorhenium (MTO), are also highly effective for the epoxidation of 3-carene with hydrogen peroxide. mdpi.comresearchgate.net For instance, using 35% hydrogen peroxide in the presence of a rhenium catalyst at room temperature, a 75% yield of 3-carene epoxide has been reported. mdpi.comresearchgate.net However, the high cost and toxicity associated with rhenium catalysts and co-reagents like pyridine (B92270) can be significant drawbacks. mdpi.comresearchgate.net

Tungsten-based catalysts present another important class. A tungsten-based polyoxometalate catalyst (VPTC) has been utilized for the solvent-free epoxidation of 3-carene using 30% aqueous H₂O₂. rsc.org This green chemistry approach afforded 3-carene oxide as a single diastereomer in a 92% isolated yield after 7 hours at room temperature. The catalyst in this system could also be recycled multiple times, demonstrating its potential for scalable and sustainable synthesis. rsc.org

Catalyst SystemOxidantSolventTemperatureYield of 3-Carene EpoxideReference
Manganese sulfate, salicylic acid, NaHCO₃36% aq. H₂O₂AcetonitrileRoom Temp.47% mdpi.com
Rhenium catalyst35% aq. H₂O₂Not specifiedRoom Temp.75% mdpi.comresearchgate.net
Tungsten-based polyoxometalate (VPTC)30% aq. H₂O₂Solvent-freeRoom Temp.92% rsc.org
Na₂WO₄, [Me(n-C₈H₁₇)₃N]HSO₄, PhP(O)(OH)₂H₂O₂Not specifiedNot specifiedHigh selectivity ichem.md

Other Epoxidation Methods

Besides hydrogen peroxide-based systems, other oxidizing agents and conditions have been explored. Peracetic acid is a classic reagent for epoxidation that can be applied to 3-carene. mdpi.com The choice of the epoxidizing agent plays a crucial role in the reaction's outcome, including its selectivity. sibran.ru

The reaction conditions, including the solvent and temperature, can also significantly impact the yield and selectivity of the epoxidation. sibran.ru For example, microwave irradiation has been shown to facilitate the epoxidation of 3-carene. When a mixture of tris(pyrazolyl)methane molybdenum tricarbonyl complex with tert-butyl hydroperoxide in 1,2-dichloroethane (B1671644) was subjected to microwave irradiation at 50°C, it resulted in the formation of 100% pure epoxide with an 88% conversion of the starting material within 24 hours. ichem.md

The relative reactivity of different terpenes towards epoxidation has been noted, with 3-carene generally being more reactive than other common monoterpenes like α-pinene or limonene. sibran.ru This inherent reactivity makes it a suitable substrate for various epoxidation protocols. mdpi.comresearchgate.net The resulting 3-carene epoxide is a versatile intermediate that can be used to synthesize other valuable compounds, such as carandiols. proquest.com

Reagent/CatalystOxidantConditionsConversion/YieldObservationsReference
Tris(pyrazolyl)methane molybdenum tricarbonyltert-butyl hydroperoxideMicrowave, 50°C, 24h88% conversion, 100% pure epoxideHigh purity of product ichem.md
Hexafluoroacetone60% H₂O₂1,1,1,3,3,3-hexafluoroisopropanolHigh conversion and product ratioEffective catalytic system ichem.md
Peracetic acidPeracetic acidVariousEffectiveClassic epoxidation agent mdpi.com

Reactivity and Reaction Mechanisms of the Bicyclo 4.1.0 Heptane System

Cyclopropane (B1198618) Ring Strain and its Influence on Reactivitynih.gov

The bicyclo[4.1.0]heptane framework, which consists of a cyclohexane (B81311) ring fused to a cyclopropane ring, is characterized by significant internal strain. The majority of this strain originates from the three-membered cyclopropane moiety, where the carbon-carbon bond angles are compressed to approximately 60°, a substantial deviation from the ideal sp³ hybridized bond angle of 109.5°. This angle strain weakens the C-C bonds of the cyclopropane ring, making them susceptible to cleavage. Consequently, the molecule possesses higher potential energy compared to analogous unstrained structures, which provides a thermodynamic driving force for reactions that relieve this strain. nih.gov This inherent reactivity makes the bicyclo[4.1.0]heptane system a versatile substrate for a range of chemical transformations initiated by heat, acid catalysis, radical species, or transition metals. The relief of this ring strain is a key factor in the diverse reaction pathways observed, including ring-opening, expansion, and rearrangement. nih.govnih.gov

Ring-Opening Reactions of the Cyclopropane Moiety

The strain within the cyclopropane ring facilitates a variety of ring-opening reactions, which can proceed through cationic, radical, or concerted pathways. These transformations often lead to the formation of more stable six- or seven-membered ring structures.

Mechanistic Studies of Solvolysis and Nucleophilic Substitutionsnih.gov

The solvolysis of bicyclo[4.1.0]heptane derivatives, particularly those with a leaving group like a tosylate on the cyclopropane ring or at an adjacent position, has been a subject of detailed mechanistic studies. acs.orgresearchgate.netwhiterose.ac.uk These reactions typically proceed through carbocationic intermediates. The departure of the leaving group is often assisted by the participation of the cyclopropane ring C-C bonds, leading to a non-classical bicyclobutenium ion or a rapidly equilibrating set of cyclopropylcarbinyl cations. grafiati.com

Nucleophilic attack can then occur at several positions, leading to a mixture of products. For instance, the solvolysis of 7-halobicyclo[4.1.0]heptanes can lead to substitution products where the nucleophile replaces the halogen. acs.org Furthermore, formal twofold nucleophilic substitution at position 7 of the bicyclo[4.1.0]heptane system has been used to stereospecifically introduce C₂ and Cₙ units. thieme-connect.com The stereochemistry of the starting material often plays a crucial role in determining the product distribution, influencing whether the nucleophile attacks from the same side (retention) or the opposite side (inversion) of the leaving group.

Acid-Catalyzed Rearrangements and Transformations

Acid-catalyzed reactions of bicyclo[4.1.0]heptane derivatives, such as the naturally occurring monoterpene (+)-3-carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene), are well-documented. ichem.md The presence of an acid catalyst can initiate the opening of the strained cyclopropane ring, leading to a variety of skeletal rearrangements. cdnsciencepub.comasianpubs.org

The reaction is typically initiated by the protonation of the cyclopropane ring or a nearby functional group (like a double bond or epoxide). This generates a carbocationic intermediate that can undergo ring-opening to relieve strain. For example, under acidic conditions, 3-carene (B45970) is known to isomerize into various menthadienes, which can further aromatize to form p-cymene (B1678584) and m-cymene. cdnsciencepub.com The specific products formed are highly dependent on the reaction conditions and the nature of the catalyst used. Similarly, acid-catalyzed rearrangement of tricyclo[4.1.0.0²⁷]heptane systems can yield norcarane (B1199111) and homoallylic structures. asianpubs.org

Starting MaterialCatalyst/ConditionsMajor Products
(+)-3-CareneChromia-aluminap-Cymene, m-Cymene, Menthadienes
Tricyclo[4.1.0.0²⁷]heptaneH⁺ in ROHNorcarane derivatives, Homoallylic derivatives
7-Oxabicyclo[4.1.0]heptaneAcid catalystComplex polycyclic ethers

Radical-Mediated Ring-Opening Processesacs.org

The bicyclo[4.1.0]heptane skeleton can undergo ring-opening via radical pathways. The formation of a radical adjacent to the cyclopropane ring (a cyclopropylcarbinyl radical) leads to a very rapid ring-opening rearrangement. acs.org This process has been studied in the context of oxidation reactions and radical additions.

For instance, the oxidation of 1-methylbicyclo[4.1.0]heptane can involve hydrogen atom abstraction (HAT) to form a carbon radical, which can then undergo one-electron oxidation to a cationic intermediate that rearranges. nih.gov In other systems, the 1-bicyclo[4.1.0]heptanylmethyl radical has been shown to rearrange to form a seven-membered ring-expanded carbocycle (3-methylenecycloheptyl radical) significantly faster than it rearranges to a non-expanded species. acs.org The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane breaks) is influenced by the stability of the resulting radical. Computational studies on the OH-initiated oxidation of Δ³-carene show that the fate of the initially formed radicals involves complex pathways, including alkoxy radical H-shifts and ring-opening, which can lead to highly oxidized molecules. nih.govdata.gov

Rearrangement Pathways within the Bicyclo[4.1.0]heptane Frameworkichem.md

Beyond simple ring-opening, the bicyclo[4.1.0]heptane framework can undergo more complex rearrangements. These can be catalyzed by transition metals or occur under thermal conditions, sometimes leading to the formation of other bicyclic or polycyclic systems. nih.govnih.gov

For example, rhodium(I) catalysts have been shown to promote the ring expansion of cyclopropanes to seven-membered rings through a 1,5 C-C bond migration. nih.gov This transformation has been observed in bicyclo[4.1.0]heptadiene systems. Base-catalyzed isomerization of 3-carene to 2-carene (B1609329) using a sodium/o-chlorotoluene catalyst proceeds by forming a carbanion, which initiates an electron rearrangement while keeping the bicyclic framework intact. orientjchem.org Additionally, photochemical reactions can induce rearrangements; for example, the photoreaction of bicyclo[4.1.0]hept-2-ene (2-norcarene) with chloranil (B122849) can lead to cycloaddition products and acid-catalyzed isomerization. rsc.org

Electrophilic and Nucleophilic Additions to Unsaturated Bicyclo[4.1.0]heptane Derivatives

While 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane is a saturated molecule, its unsaturated derivatives, such as carenes, exhibit rich addition chemistry at the carbon-carbon double bond. researchgate.net

Electrophilic Additions: The double bond in unsaturated bicyclo[4.1.0]heptanes readily undergoes electrophilic addition. wikipedia.orglibretexts.orgbyjus.com Common electrophilic additions include hydrohalogenation, hydration, and epoxidation. byjus.com The reaction of (+)-3-carene with electrophiles like meta-chloroperbenzoic acid (m-CPBA) leads to the formation of epoxides (3,4-epoxycaranes). researchgate.net The stereochemistry of the addition is often directed by the steric hindrance of the gem-dimethyl group on the cyclopropane ring. The initial electrophilic attack on the double bond can also create a carbocationic intermediate, which may subsequently trigger rearrangements involving the strained cyclopropane ring. youtube.com

Transition Metal-Mediated Transformations (e.g., Organomercury(II) Chemistry)

The bicyclo[4.1.0]heptane framework, characterized by a strained cyclopropane ring fused to a six-membered ring, exhibits unique reactivity when subjected to transition metal-mediated transformations. The relief of ring strain in the three-membered ring is a primary driving force for many of these reactions. Organomercury(II) compounds, in particular, have been studied for their ability to induce cleavage of the cyclopropane ring, leading to a variety of functionalized products.

Organomercury(II) Chemistry: Oxymercuration and Related Reactions

The reaction of bicyclo[4.1.0]heptane derivatives with mercury(II) salts, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate, is a key transformation that leads to the opening of the cyclopropane ring. masterorganicchemistry.com This process, known as oxymercuration, involves the electrophilic addition of the mercury(II) species and a solvent molecule (often water or an alcohol) across one of the C-C bonds of the cyclopropane. masterorganicchemistry.comthieme-connect.de

The reaction typically proceeds via a mercurinium ion intermediate, analogous to the intermediates formed during the oxymercuration of alkenes. masterorganicchemistry.comyoutube.com A solvent molecule then attacks the intermediate, leading to the formation of a stable organomercury compound. youtube.comyoutube.com The subsequent demercuration step, usually accomplished with a reducing agent like sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.comlibretexts.org

Research into the cleavage of bicyclo[4.1.0]heptane (also known as norcarane) with mercuric acetate has shown that the reaction can yield organomercury products, although not always in quantitative amounts. sci-hub.se The stability of the resulting organomercury compound is a critical factor, as preferential decomposition can influence the final product distribution. sci-hub.se

A variation of this reaction is peroxymercuration. For instance, the reaction of bicyclo[4.1.0]heptane with mercuric acetate in the presence of tert-butyl hydroperoxide (t-BuOOH) and a catalytic amount of perchloric acid, followed by treatment with potassium bromide, yields a mixture of organomercury bromides. thieme-connect.de

Table 1: Products of the Peroxymercuration of Bicyclo[4.1.0]heptane thieme-connect.de

ReactantsConditionsProducts
Bicyclo[4.1.0]heptane, Hg(OAc)₂, t-BuOOH1. HClO₄, CH₂Cl₂ 2. KBr, H₂OA mixture of bromo(2-(tert-butylperoxy)cycloheptyl)mercury, bromo(3-(tert-butylperoxy)cycloheptyl)mercury, and acetoxymercury bromide adducts.

The regioselectivity of the ring-opening is influenced by the substitution pattern on the bicyclo[4.1.0]heptane core and the reaction conditions. The attack of the nucleophile generally occurs at the more substituted carbon, following Markovnikov-type regioselectivity, due to the development of partial positive charge at this position in the intermediate. youtube.comlibretexts.org

Other Transition Metal-Mediated Reactions

Besides mercury, other transition metals like palladium, lead, and thallium also mediate transformations of the bicyclo[4.1.0]heptane system.

Palladium-catalyzed reactions have been developed for the synthesis of bicyclo[4.1.0]heptene derivatives. acs.orgdoi.org For example, the intramolecular coupling-cyclization of specific dienyl diones with β-styryl bromides in the presence of a palladium catalyst like Pd(PPh₃)₄ yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the styryl bromide, followed by a series of steps including chelation, nucleophilic attack, and reductive elimination to form the final cyclopropane-containing product. doi.org

The cleavage of bicyclo[4.1.0]heptane by lead tetraacetate and thallium triacetate has also been investigated. The reaction with thallium triacetate in acetic acid requires elevated temperatures (75°C) and extended reaction times to ensure the complete decomposition of the intermediate organothallium compound. sci-hub.se

Table 2: Product Distribution from the Cleavage of Bicyclo[4.1.0]heptane with Thallium Triacetate sci-hub.se

ProductYield (%)
Δ³-Cycloheptenyl acetate3.0
trans-1-Acetoxymethyl-2-acetoxycyclohexane91.5
cis-1-Acetoxymethyl-2-acetoxycyclohexane5.5

This reaction predominantly results in the formation of trans-substituted cyclohexane derivatives, indicating a specific stereochemical outcome for the ring-opening process. sci-hub.se This stereospecificity is a common feature in such metal-mediated cleavages of bicyclo[n.1.0]alkanes. sci-hub.se

These transformations highlight the utility of transition metals in activating the strained cyclopropane ring of the bicyclo[4.1.0]heptane system, providing pathways to a diverse range of functionalized carbocyclic products. The choice of metal, ligands, and reaction conditions allows for control over the reaction pathway and the stereochemistry of the products.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

No published 1D (¹H, ¹³C) or 2D (e.g., COSY, HSQC, HMBC) NMR spectra for 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane could be located. Such data would be essential for the complete assignment of proton and carbon signals and for confirming the connectivity and stereochemistry of the four methyl groups on the bicyclic frame.

Vibrational Spectroscopy (Infrared and Raman)

Specific Infrared (IR) or Raman spectra for this compound are not available in the reviewed literature. Analysis of its vibrational modes would typically identify characteristic C-H stretching and bending frequencies for the methyl and methylene (B1212753) groups, as well as vibrations associated with the cyclopropane (B1198618) and cyclohexane (B81311) rings. Without experimental data, a functional group analysis via this method is not possible.

Mass Spectrometry

A mass spectrum for this compound, which would confirm its molecular weight (C₁₁H₂₀, approx. 152.28 g/mol ) and detail its fragmentation pathways under ionization, has not been published. While mass spectra for the related parent compound, 3,7,7-trimethylbicyclo[4.1.0]heptane (carane), are available, these cannot be used to accurately describe the fragmentation of the target tetramethyl derivative.

X-ray Crystallography

There is no record of a single-crystal X-ray diffraction study for this compound. Such an analysis would be the definitive method for determining its precise solid-state three-dimensional structure, bond lengths, bond angles, and stereochemical configuration. While crystallographic data exists for other more complex carane (B1198266) derivatives, it does not apply to this specific compound. researchgate.net

Chiroptical Spectroscopy

Due to the presence of multiple chiral centers, this compound is expected to exist as multiple stereoisomers which would be optically active. However, no studies detailing its chiroptical properties, such as specific optical rotation or electronic circular dichroism (ECD) spectra, were found. This information would be crucial for determining the enantiomeric purity and absolute configuration of any synthesized samples.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and stability of 3,4,7,7-tetramethylbicyclo[4.1.0]heptane. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine key energetic properties.

Table 1: Calculated Energetic Properties of Bicyclo[4.1.0]heptane Derivatives (Representative Values)

PropertyMethodCalculated Value (kcal/mol)
Strain EnergyComputational Group Equivalents~27-30
Heat of Formation (ΔHf°)DFT (B3LYP)
Relative Energy of Isomers

Note: The values in this table are representative and based on computational studies of similar bicyclo[4.1.0]heptane systems. Specific values for this compound would require dedicated calculations.

Computational Analysis of Reaction Mechanisms and Transition States

Computational analysis is a valuable tool for investigating the potential reaction pathways and transition states involving this compound. DFT calculations can map out the potential energy surface for various reactions, identifying the most favorable mechanisms.

Studies on the reactions of bicyclo[n.1.0]alkanes, such as oxidation reactions, have revealed the involvement of both radical and cationic intermediates. researcher.lifesemanticscholar.org For instance, the oxidation of 1-methylbicyclo[4.1.0]heptane can lead to rearranged products, indicating the formation of cationic intermediates. semanticscholar.org Similar reactivity can be anticipated for this compound, where the methyl groups may influence the stability of intermediates and the regioselectivity of reactions.

Theoretical investigations into the rearrangement reactions of bicyclic cyclopropane (B1198618) derivatives, often catalyzed by transition metals, have shown complex mechanisms involving intermediates like platinacyclobutanes. nih.govacs.org The strain in the bicyclo[4.1.0]heptane skeleton can be a driving force for such rearrangements. smolecule.com Computational models can predict the activation barriers for these transformations, providing insights into the reaction kinetics.

Table 2: Calculated Activation Barriers for Reactions of Bicyclo[4.1.0]heptane Derivatives (Representative Values)

Reaction TypeComputational MethodActivation Barrier (kcal/mol)
C-H Bond HydroxylationDFT
Cyclopropane Ring OpeningDFT
RearrangementDFT

Note: This table presents typical ranges for activation barriers in related systems. The actual values for this compound will depend on the specific reaction and reaction conditions.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Ab initio and DFT calculations of NMR chemical shifts and coupling constants have become a standard tool in structural elucidation. rsc.orgpsu.edu For this compound, theoretical predictions of ¹H and ¹³C NMR spectra would be invaluable for assigning the signals of the different methyl groups and the protons on the bicyclic framework. The calculated parameters are sensitive to the molecule's conformation, making them useful for conformational analysis as well.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can assist in the assignment of bands in the infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule, providing a detailed picture of its dynamic behavior.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Methylated Bicyclo[4.1.0]heptane Skeleton (Representative Values)

Carbon AtomPredicted Chemical Shift (ppm)
C1/C6 (Bridgehead)20-30
C2/C525-35
C3/C430-40
C715-25
Methyl Carbons10-25

Note: These are estimated chemical shift ranges based on related structures. The exact values will be influenced by the specific stereochemistry of this compound.

Conformation and Strain Energy Analysis

The bicyclo[4.1.0]heptane system can exist in different conformations, and the presence of four methyl groups introduces significant steric interactions that govern the preferred geometry of this compound.

The parent bicyclo[4.1.0]heptane (norcarane) is known to be more stable in a cis-fused configuration, where the six-membered ring adopts a boat-like conformation to accommodate the fused cyclopropane. echemi.comquora.com A chair conformation would introduce excessive torsional strain. quora.com The addition of methyl groups at the 3, 4, and 7 positions will lead to a number of possible diastereomers, each with its own set of stable conformations.

Table 4: Relative Conformational Energies of a Substituted Bicyclo[4.1.0]heptane (Illustrative)

ConformerRelative Energy (kcal/mol)
Boat (axial methyl)
Boat (equatorial methyl)
Twist-Boat

Note: This table illustrates the concept of relative conformational energies. A full conformational analysis of this compound would be required to determine the specific energies for its various stereoisomers and their conformers.

Advanced Derivatization and Functionalization of the Bicyclo 4.1.0 Heptane System

Regioselective and Stereoselective Functionalization

The functionalization of the 3-carene (B45970) scaffold can be directed to specific positions (regioselectivity) and can control the spatial orientation of new substituents (stereoselectivity). researchgate.net This control is crucial for the synthesis of enantiomerically pure compounds. researchgate.net

Various methods have been developed to achieve selective functionalization. For instance, the biotransformation of 3-carene using cell suspension cultures of certain plants can introduce oxygenated functional groups in a regio- and enantioselective manner. researchgate.net Oxidation reactions, depending on the catalyst, can yield different products; for example, oxidation can produce 3-carene-5-one. researchgate.net Epoxidation with reagents like peracetic acid targets the double bond to form 3,4-caranediol. wikipedia.org

A key strategy for stereoselective synthesis involves the use of organoborane reagents derived from carene. foreverest.org For example, di-4-isocaranylborane, prepared from 3-carene and a borane–dimethylsulfide complex, is an effective hydroborating agent. Its reaction with cis-disubstituted alkenes proceeds with high enantioselectivity. foreverest.org This approach leverages the inherent chirality of the 3-carene framework to induce stereochemistry in other molecules.

Table 1: Examples of Regioselective and Stereoselective Reactions
Starting MaterialReagents/ConditionsMajor Product(s)Type of Selectivity
(+)-3-CareneBiotransformation (e.g., Nicotiana tabacum cultures)Oxygenated derivatives (e.g., 3-caren-5-one)Regio- and Enantioselective researchgate.net
(+)-3-CarenePeracetic Acid3,4-CaranediolStereoselective wikipedia.org
(+)-3-CareneBorane–dimethylsulfide complexDi-4-isocaranylboraneStereoselective Synthesis of Reagent foreverest.org

Introduction of Diverse Chemical Functionalities

The 3-carene skeleton can be modified to incorporate a wide array of chemical functionalities, expanding its utility as a synthetic intermediate. These modifications often target the double bond, allylic positions, or involve rearrangements of the bicyclic system.

Oxygen-Based Functionalities: Oxygen-containing groups can be introduced through various oxidation reactions. The treatment of 3-carene with zinc salt can yield 4-carenone, a compound with applications in the fragrance industry. senzhuoindustry.com Acetylation is another common transformation, leading to products like 4-acetyl-3-carene. senzhuoindustry.com Furthermore, enzymatic reactions, such as those mediated by cytochrome P450, can result in epoxidation of the double bond. researchgate.net

Nitrogen-Based Functionalities: Chiral nitrogen-containing derivatives of carene are valuable synthons, particularly for the synthesis of β-amino acids and 1,3-amino alcohols. researchgate.net Several methods are employed for their preparation:

Reaction with nitrosyl chloride: This reaction introduces a nitroso group, which can be further transformed. researchgate.net

From 3-carene epoxide: The epoxide ring can be opened by nucleophiles like amines or sodium azide (B81097) to introduce nitrogen functionalities. researchgate.net

Organoborane intermediates: Reactions involving organoboranes derived from 3-carene can also lead to N-derivatives. researchgate.net

Table 2: Introduction of Chemical Functionalities to the 3-Carene Scaffold
Functional Group TypeMethod/ReagentResulting Derivative Example
Carbonyl (Ketone)Oxidation with Zinc Salt4-Carenone senzhuoindustry.com
Carbonyl (Acetyl)Acetylation4-Acetyl-3-carene senzhuoindustry.com
EpoxideEnzymatic Oxidation (Cytochrome P450)3-Carene-epoxide researchgate.net
Nitrogen-containingReaction of 3-carene epoxide with amines/azideAmino alcohols / Azido alcohols researchgate.net
Nitrogen-containingReaction with Nitrosyl ChlorideNitroso-carene derivatives researchgate.net

Synthesis of Polycyclic and Spirocyclic Analogues

The rigid, chiral structure of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane makes it an excellent starting material for the synthesis of complex molecules containing multiple rings, including polycyclic and spirocyclic systems.

Polycyclic Analogues: The synthesis of intricate polycyclic natural products has been achieved using 3-carene as a chiral precursor. A notable example is the highly stereocontrolled, 14-step synthesis of (+)-ingenol, a complex diterpenoid with significant biological activity. nih.gov This synthesis demonstrates the strategic value of 3-carene in constructing complex, polyoxygenated terpenoids. nih.gov

In other approaches, 3-carene is first isomerized to 2-carene (B1609329), which is more reactive due to the conjugation between the double bond and the cyclopropane (B1198618) ring. mdpi.com This isomer can then react with aldehydes to construct novel polycyclic scaffolds. This strategy has been used to synthesize compounds with hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane skeletons, which have been investigated as potential enzyme inhibitors. mdpi.com

Spirocyclic Analogues: The carene framework is also a valuable starting point for spirocycles, which are compounds containing two rings connected by a single common atom. nih.govmdpi.com The synthesis of the unnatural enantiomer of (+)-vitrenal, a sesquiterpenoid plant growth inhibitor, was accomplished starting from (+)-3-carene. rsc.org The key step in this synthesis involved a stereoselective Claisen rearrangement followed by a one-pot deacetalisation-aldol condensation to construct the spirocyclic core. rsc.org

Table 3: Synthesis of Complex Analogues from 3-Carene
Starting MaterialKey Reaction/StrategyResulting Molecular SystemCompound Class
(+)-3-CareneMulti-step synthesis (14 steps)(+)-Ingenol nih.govPolycyclic Diterpenoid nih.gov
(+)-3-Carene (via 2-carene)Reaction with heteroaromatic aldehydesHexahydroisobenzofuran / 3-Oxabicyclo[3.3.1]nonane mdpi.comPolycyclic Heterocycles mdpi.com
(+)-3-CareneStereoselective Claisen rearrangement, Aldol condensation(-)-Vitrenal rsc.orgSpirocyclic Sesquiterpenoid rsc.org

Biomimetic Synthesis and Natural Product Relevance

Relationship to Terpenoid Biosynthesis Pathways (e.g., Caranes)

The 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane structure is closely related to the carane (B1198266) family of monoterpenes, with the parent compound being carane (3,7,7-trimethylbicyclo[4.1.0]heptane). The most well-studied member of this family is 3-carene (B45970), a natural bicyclic monoterpene found in turpentine. nih.gov The biosynthesis of these molecules in plants provides a clear blueprint for their formation and relevance.

The biosynthesis of carane-type monoterpenes, such as (+)-3-carene, originates from the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are combined to form the acyclic C10 precursor, geranyl pyrophosphate (GPP). The key transformation from the linear GPP to the bicyclic carane skeleton is orchestrated by a class of enzymes known as terpene synthases or cyclases. researchgate.nettandfonline.com

The enzymatic conversion of GPP to (+)-3-carene is a sophisticated process involving a series of carbocationic intermediates. The proposed mechanism, elucidated through enzymatic studies, proceeds as follows:

Isomerization: GPP first isomerizes to (3S)-linalyl pyrophosphate (LPP). researchgate.net This step is crucial as it positions the molecule for the subsequent cyclization.

Ionization and First Cyclization: The pyrophosphate group departs from LPP, generating a linalyl cation. This cation then undergoes a C1-C6 cyclization to form an α-terpinyl cation, a common intermediate in the biosynthesis of many monocyclic and bicyclic monoterpenes. nih.gov

Second Cyclization (Cyclopropane Ring Formation): The defining step in carane biosynthesis is the formation of the cyclopropane (B1198618) ring. The α-terpinyl cation undergoes a final intramolecular 1,3-elimination, where a proton is abstracted, leading to the closure of the three-membered ring and the formation of the characteristic bicyclo[4.1.0]heptane core of (+)-3-carene. researchgate.net

This enzymatic cascade highlights how nature efficiently constructs the strained bicyclic system from a simple, linear precursor. The cyclase enzyme plays a critical role by pre-organizing the substrate in a specific conformation, guiding the carbocationic rearrangements to yield a specific stereoisomer. nih.gov This high degree of control is a central challenge to replicate in laboratory syntheses.

Strategies for Biomimetic Synthesis of Bicyclo[4.1.0]heptane-Containing Natural Products

Biomimetic synthesis attempts to mimic the logic of biosynthesis, particularly the powerful strategy of carbocation-driven polyene cyclizations. nih.govresearchgate.net For bicyclo[4.1.0]heptane-containing natural products, the primary biomimetic approach involves initiating a cationic cascade from an acyclic precursor analogous to GPP, such as geraniol (B1671447) or its derivatives. nih.gov

The core strategy revolves around generating a carbocation at a position that can trigger a sequence of ring-forming reactions. This is typically achieved through acid catalysis, which protonates a double bond or facilitates the departure of a leaving group from an allylic alcohol, mimicking the role of the pyrophosphate in biosynthesis. ucdavis.edu

However, translating this concept into a practical and selective laboratory synthesis of the carane skeleton is fraught with challenges. While acid-catalyzed cyclizations of geraniol and related substrates are well-studied, they often yield a mixture of products. researchgate.netucdavis.edu The primary products are typically monocyclic compounds like α-cyclogeraniol. ucdavis.edu The formation of the bicyclo[4.1.0]heptane ring system requires precise control over the trajectory of the intermediate α-terpinyl cation, preventing it from deprotonating to form more stable monocyclic products and instead guiding it toward the intramolecular cyclopropanation.

Key challenges in biomimetic carane synthesis include:

Controlling Regioselectivity: In the absence of an enzyme's active site, acid catalysts can protonate different double bonds, leading to various cyclization pathways and a mixture of skeletal types.

Managing Intermediate Carbocations: The highly reactive carbocation intermediates can undergo various rearrangements and eliminations. Stabilizing the desired cationic conformation that leads to the carane skeleton is difficult in solution. nih.gov

Achieving Stereocontrol: The precise three-dimensional arrangement of atoms is crucial. Enzymes achieve near-perfect stereocontrol, a feat that is exceptionally difficult to replicate with simple acid catalysts in a homogeneous solution.

While a direct, high-yield biomimetic synthesis of 3-carene from geraniol remains a significant challenge, the principles guide the development of novel synthetic methods. Researchers have explored various Lewis and Brønsted acids to promote these cyclizations, with the product distribution being highly sensitive to the specific acid, solvent, and substrate used. ucdavis.edu These studies, while not always yielding the carane skeleton, provide valuable insights into the fundamental mechanisms of carbocation chemistry and contribute to the broader toolkit of synthetic organic chemistry for constructing complex natural products. nih.gov

Synthetic Utility As Chemical Building Blocks and Intermediates

Precursors in the Synthesis of Complex Organic Molecules

The bicyclo[4.1.0]heptane scaffold is a valuable starting point for the synthesis of intricate organic molecules. One of the most prominent examples is the use of (+)-3-carene, a naturally abundant monoterpene featuring this bicyclic core, as a chiral pool starting material. The inherent chirality and functional groups of carene derivatives allow for the stereoselective synthesis of complex targets.

Researchers have utilized derivatives of (+)-3-carene to explore various cationic and radical-mediated fragmentation and rearrangement reactions. These studies are crucial for understanding reaction mechanisms and developing new synthetic strategies toward complex molecular frameworks. The resulting bicyclo[4.1.0]heptenyl compounds are themselves useful synthetic intermediates that can undergo further transformations.

Palladium-catalyzed intramolecular coupling and cyclization reactions represent another sophisticated method for creating functionalized bicyclo[4.1.0]heptane derivatives. For instance, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes with high regio- and stereoselectivity. doi.org These products serve as versatile intermediates for subsequent chemical modifications. doi.org

Table 1: Synthesis of Bicyclo[4.1.0]heptane Derivatives

Starting Material Reagents Product Application
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione β-Styryl bromides, Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes Synthetic Intermediates
Aza-1,6-enynes Oxidative Cyclopropanation Azabicyclo[4.1.0]heptane-2,4,5-triones Diverse Product Transformations

Application in Accessing Biologically Relevant Scaffolds and Analogues (e.g., Nucleoside Analogues)

The unique conformational constraints of the bicyclo[4.1.0]heptane scaffold make it an attractive template for the design of biologically active molecules, particularly nucleoside analogues. By replacing the furanose sugar ring of natural nucleosides with this rigid carbocyclic framework, chemists can create analogues with potentially enhanced metabolic stability and specific conformational preferences that influence their interaction with viral enzymes.

A new class of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been designed and synthesized as potential anti-HSV (Herpes Simplex Virus) agents. The synthesis of these compounds, which incorporate various nucleobases, was efficiently achieved starting from 1,4-cyclohexanedione (B43130). Similarly, enantiomerically pure carbocyclic nucleoside analogues based on a 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane template have been synthesized. These compounds, featuring five chiral centers, were constructed in a highly regio- and stereoselective manner.

The introduction of the fused cyclopropane (B1198618) ring confers a degree of rigidity to the six-membered ring, mimicking the puckered conformations of the natural furanose ring in nucleosides. This conformational locking is a key strategy in the design of antiviral and anticancer nucleoside analogues.

Table 2: Bicyclo[4.1.0]heptane-Based Nucleoside Analogues

Scaffold Starting Material Target Compound Type Potential Application
Bicyclo[4.1.0]heptane 1,4-Cyclohexanedione Carbocyclic Nucleoside Analogues Anti-HSV Agents
4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane 1,4-Cyclohexanedione Enantiomerically pure Carbocyclic Nucleoside Analogues Antiviral Agents

Building Blocks for Material Science Applications (e.g., Functional Materials)

The bicyclo[4.1.0]heptane framework, particularly derived from the renewable feedstock (+)-3-carene, is emerging as a valuable building block for the synthesis of advanced, bio-based polymers. nih.govrsc.org Turpentine, a byproduct of the pulp industry, is a rich source of terpenes like α-pinene and (+)-3-carene, making them abundant and sustainable monomer feedstocks. rsc.orgresearchgate.net

Researchers have successfully synthesized novel bio-polyamides by first converting (+)-3-carene into ε-lactams, which are then polymerized via ring-opening polymerization. nih.gov The resulting polyamide exhibits remarkable properties, including a high glass transition temperature (Tg) of 120 °C, which is 60 °C higher than that of the conventional petroleum-based Polyamide 6 (PA6). nih.gov Furthermore, the polymer is highly amorphous, a characteristic that could lead to the development of transparent bio-polyamides for new applications. nih.gov

In addition to polyamides, the 3-carene (B45970) scaffold has been used to create novel polyesters. rsc.orgrsc.org Through a multi-step oxidative transformation, 3-carene is converted into two different regioisomers of carene-based lactones. rsc.org These monomers can be polymerized to yield both amorphous and semi-crystalline polyesters with melting points up to 170 °C, positioning them as promising candidates for sustainable materials. rsc.orgrsc.org The use of terpenes like 3-carene as a base for polymers represents a significant step toward a more sustainable polymer economy by replacing fossil-based feedstocks. rsc.org

Table 3: Polymers Derived from 3-Carene

Monomer Type Polymer Key Property Potential Application
(+)-3-Carene-derived ε-lactam Polyamide (PA6-type) High Tg (120 °C), Amorphous High-performance transparent materials
3-Carene-based lactones Polyester Semi-crystalline, Tₘ up to 170 °C Sustainable thermoplastics
3-Carene diol (co-polymerized with DMT) Polyester Amorphous or Semi-crystalline Bio-based polymer applications

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane will likely prioritize sustainability and efficiency. Current synthetic chemistry trends emphasize green methodologies, which could be applied to this target molecule.

Biocatalysis : Enzymes, particularly terpene synthases, offer exquisite regio- and stereocontrol in the synthesis of complex polycyclic structures from simple precursors. nih.gov Research into identifying or engineering enzymes for the specific cyclization and methylation patterns required for this compound could provide a highly efficient and environmentally benign synthetic route. The enzymatic epoxidation of related terpenes under flow conditions also presents a sustainable alternative to traditional oxidation methods. acs.org

Transition-Metal-Free Catalysis : Moving away from heavy metal catalysts is a key goal in green chemistry. The development of transition-metal-free methodologies, such as oxidative cyclopropanation of aza-1,6-enynes, showcases a sustainable approach to creating bicyclo[4.1.0]heptane systems. rsc.org Applying similar principles to hydrocarbon precursors could yield novel routes to the target compound, minimizing metal waste and associated costs.

Renewable Feedstocks : Leveraging abundant natural terpenes, such as isomers of carene, as starting materials for isomerization or functionalization reactions represents a sustainable approach. mdpi.com Developing selective isomerization and methylation reactions from these renewable feedstocks could provide a direct and atom-economical pathway to this compound.

Synthetic StrategyPotential Advantages
BiocatalysisHigh stereoselectivity, mild reaction conditions, renewable catalysts.
Transition-Metal-Free CatalysisReduced environmental impact, avoidance of toxic metal waste. rsc.org
Renewable FeedstocksCost-effective, sustainable sourcing from natural products. mdpi.com

Exploration of Unconventional Reactivity Patterns

The strained cyclopropane (B1198618) ring fused to a six-membered ring in the bicyclo[4.1.0]heptane skeleton imparts unique reactivity that is ripe for exploration. Future studies on this compound would benefit from investigating reactivity beyond traditional transformations.

Photochemistry : Photochemical reactions offer a powerful tool for accessing unique molecular architectures. Visible-light-induced [2 + 1]-cycloadditions have been used to generate bicyclo[4.1.0]heptane scaffolds. nih.govscispace.com Investigating the photochemical behavior of this compound, including its potential for intramolecular rearrangements or cycloadditions, could lead to novel derivatives with interesting properties. rsc.org

Ring-Opening and Expansion : The inherent ring strain of the bicyclo[4.1.0]heptane core can be exploited in ring-opening and ring-expansion reactions to generate valuable heterocyclic or carbocyclic frameworks. nih.govscispace.com Studying these transformations under various catalytic conditions (e.g., acid- or metal-mediated) could provide access to a diverse range of complex molecules starting from this compound.

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis. Exploring selective C-H activation at various positions on the this compound skeleton would provide a streamlined path to functionalized derivatives, bypassing the need for pre-functionalized substrates.

Integration with Flow Chemistry and Automation

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, and process optimization. Applying these technologies to the synthesis and derivatization of this compound is a promising future direction.

Enhanced Safety and Control : Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of highly reactive intermediates or exothermic reactions. researchgate.net This would be particularly beneficial for exploring the potentially energetic reactions of the strained bicyclo[4.1.0]heptane system.

Scalability and Efficiency : Continuous flow processes can be readily scaled up to produce larger quantities of material without the challenges associated with traditional batch reactors. researchgate.netrsc.org This is crucial for making this compound and its derivatives more accessible for further research and potential applications.

Automated Reaction Optimization : Integrating flow chemistry with automated systems and Design of Experiment (DoE) methodologies can rapidly identify optimal reaction conditions, minimizing experimental effort and resource consumption. nih.govcornell.edu This approach could accelerate the development of efficient synthetic protocols for the target compound.

TechnologyKey Benefits for Bicyclo[4.1.0]heptane Chemistry
Flow ChemistryImproved safety, precise control of reaction conditions, easy scalability. researchgate.net
AutomationHigh-throughput screening, rapid optimization of synthetic routes. nih.gov
Biocatalysis in FlowCombines the selectivity of enzymes with the efficiency of continuous processing. cornell.edu

Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the structure, properties, and reactivity of this compound will be driven by the application of sophisticated analytical and computational techniques.

Computational Chemistry : High-level computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the relative stability of different stereoisomers, elucidating reaction mechanisms, and interpreting spectroscopic data. researchgate.netnih.gov Such studies can guide experimental work by identifying the most promising synthetic pathways and predicting the reactivity of the target molecule. mdpi.com Computational studies of related fullerene isomers have demonstrated the power of these methods in understanding stability and electronic structure. nih.govmdpi.com

Advanced NMR Spectroscopy : Two-dimensional NMR techniques and the use of advanced pulse sequences will be essential for the unambiguous structural assignment of this compound and its derivatives. Detailed NMR data is crucial for confirming the stereochemistry and connectivity of these complex three-dimensional structures. acs.orgresearchgate.net

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas. rsc.org Coupling mass spectrometry with techniques like gas chromatography (GC-MS) will be vital for analyzing reaction mixtures and identifying trace byproducts, providing a comprehensive picture of reaction outcomes. updatepublishing.com

Design of New Bicyclo[4.1.0]heptane-Based Chemical Probes and Tools

The rigid, three-dimensional scaffold of bicyclo[4.1.0]heptane makes it an attractive building block for creating molecules with specific biological activities. Future research should focus on designing and synthesizing derivatives of this compound as novel chemical tools.

Medicinal Chemistry Scaffolds : The bicyclo[4.1.0]heptane core is present in molecules designed as antagonists for receptors like the melanin-concentrating hormone receptor R1 (MCHR1), which is a target for obesity treatment. nih.govresearchgate.net The specific substitution pattern of this compound could be used to fine-tune steric and electronic properties in the design of new therapeutic agents. Its framework has also been used to develop novel nucleoside analogues with potential antiviral activity. nih.govacs.org

Agrochemicals : Derivatives of bicyclo[4.1.0]heptane have been synthesized and evaluated for their herbicidal activity. researchgate.netjst.go.jp This suggests that the this compound skeleton could serve as a template for the development of new agrochemicals.

Chemical Biology Probes : The unique structure can be incorporated into larger molecules to serve as probes for studying biological systems. By attaching fluorescent tags or reactive groups, derivatives of this compound could be used to investigate protein-ligand interactions or to label specific cellular targets.

Application AreaPotential Role of this compound
Medicinal ChemistryCore scaffold for designing rigid analogues of bioactive molecules. nih.govnih.gov
AgrochemicalsTemplate for novel herbicides or pesticides. researchgate.net
Chemical BiologyFramework for constructing molecular probes to study biological processes. google.com

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